molecular formula C19H21N3O5S B2407120 N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 927119-62-8

N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2407120
CAS RN: 927119-62-8
M. Wt: 403.45
InChI Key: WFIALUVMBUGXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), a derivative of methanesulfonamide, exhibited significant antitumor activity in animal tumor systems. In a phase I clinical trial involving 29 patients, the compound demonstrated reproducible and reversible toxicity alongside evidence of antitumor activity, particularly in a patient with ovarian carcinoma. The study recommends phase II trials with a starting dose of 120 mg/m2 for further investigation of its antitumor properties (Von Hoff et al., 1978).

Neuroprotective Effects

A newly developed free radical scavenger, 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186), was clinically evaluated for its effect on cerebral infarction using magnetic resonance imaging (MRI) and proton MR spectroscopy (MRS). The study demonstrated that MCI-186 could preserve N-acetyl-aspartate, a marker for neuronal preservation, in patients with cerebral infarction, indicating its potential as a neuroprotective agent (Houkin et al., 1998).

properties

IUPAC Name

N-[3-[2-acetyl-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-12(23)22-17(15-8-5-9-18(27-2)19(15)24)11-16(20-22)13-6-4-7-14(10-13)21-28(3,25)26/h4-10,17,21,24H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIALUVMBUGXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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